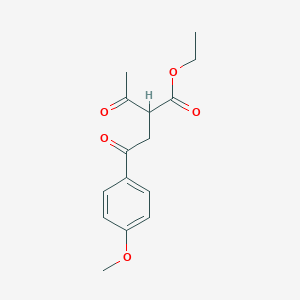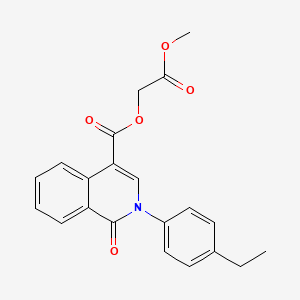
N-(cyclooctylmethyl)-4-propan-2-ylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclooctylmethyl)-4-propan-2-ylaniline: is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclooctylmethyl group attached to the nitrogen atom of the aniline ring, and a propan-2-yl group attached to the para position of the aniline ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclooctylmethyl)-4-propan-2-ylaniline typically involves the reaction of 4-propan-2-ylaniline with cyclooctylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-propan-2-ylaniline attacks the electrophilic carbon of cyclooctylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(cyclooctylmethyl)-4-propan-2-ylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(cyclooctylmethyl)-4-propan-2-ylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the development of probes and markers for biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It is studied for its activity as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure imparts desirable properties to these materials, such as improved stability and colorfastness.
Wirkmechanismus
The mechanism of action of N-(cyclooctylmethyl)-4-propan-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(cyclooctylmethyl)-4-methylaniline
- N-(cyclooctylmethyl)-4-ethyl-aniline
- N-(cyclooctylmethyl)-4-tert-butylaniline
Comparison: N-(cyclooctylmethyl)-4-propan-2-ylaniline is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties compared to its analogs. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the bulkier tert-butyl group in N-(cyclooctylmethyl)-4-tert-butylaniline may result in steric hindrance, affecting its interaction with molecular targets. Similarly, the electronic effects of the methyl and ethyl groups in the other analogs can alter their chemical behavior and applications.
Eigenschaften
IUPAC Name |
N-(cyclooctylmethyl)-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N/c1-15(2)17-10-12-18(13-11-17)19-14-16-8-6-4-3-5-7-9-16/h10-13,15-16,19H,3-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHTWDUZMLEKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
![5-chloro-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3017030.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)





![N-[Cyano-(2-fluorophenyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B3017047.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)
